![molecular formula C15H15ClN2O B13189606 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide is an organic compound with the molecular formula C15H15ClN2O It is a derivative of acetamide and contains both amino and chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide typically involves the reaction of 4-chlorobenzylamine with phenylacetic acid derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 4-chlorobenzylamine reacts with the carboxyl group of phenylacetic acid to form the amide bond. This reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and may require solvents like dichloromethane (DCM) or dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems to monitor and adjust reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted phenylacetamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism by which 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-phenylacetamide: Lacks the chlorophenyl group, which may result in different chemical and biological properties.
4-Chlorobenzylamine: Contains the chlorophenyl group but lacks the acetamide moiety.
Phenylacetic acid: The parent compound from which 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide is derived.
Uniqueness
This compound is unique due to the presence of both the amino and chlorophenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H15ClN2O |
|---|---|
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H15ClN2O/c16-13-8-6-11(7-9-13)10-18-15(19)14(17)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,18,19) |
Clave InChI |
JMJFHAQBHWEMLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)


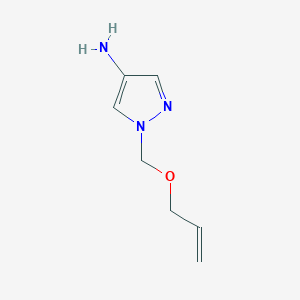

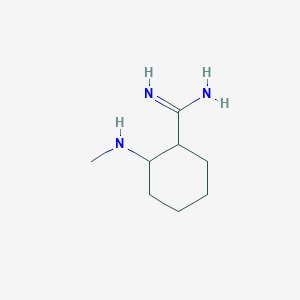
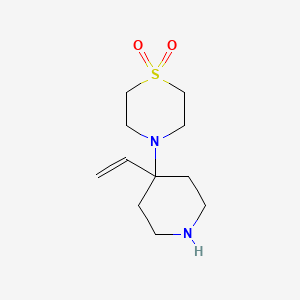
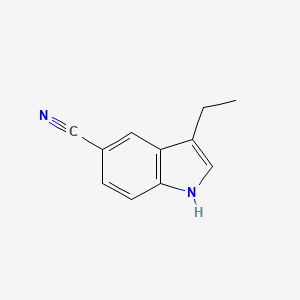
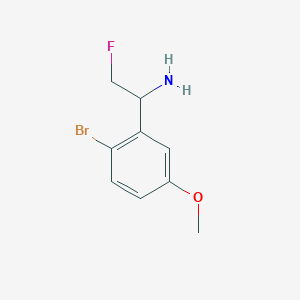
![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)

![2-([3-(Trifluoromethyl)phenyl]methyl)oxirane](/img/structure/B13189597.png)

